Cyclohexylhydrazine dihydrochloride
Overview
Description
Cyclohexylhydrazine dihydrochloride is a chemical compound with the molecular formula C₆H₁₆Cl₂N₂. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a cyclohexyl group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylhydrazine dihydrochloride can be synthesized through the reaction of cyclohexylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:
- Cyclohexylamine is reacted with hydrazine hydrate.
- Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.
- The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylhydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylhydrazone derivatives.
Reduction: It can be reduced to form cyclohexylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Cyclohexylhydrazone derivatives.
Reduction: Cyclohexylamine.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Cyclohexylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and hydrazides.
Biology: It is used in the study of enzyme inhibition and as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexylhydrazine dihydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can lead to the inhibition of enzyme activity, which is useful in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Similar in structure but with a phenyl group instead of a cyclohexyl group.
tert-Butylhydrazine hydrochloride: Contains a tert-butyl group instead of a cyclohexyl group.
4-Methoxyphenylhydrazine hydrochloride: Contains a methoxyphenyl group instead of a cyclohexyl group.
Uniqueness
Cyclohexylhydrazine dihydrochloride is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other hydrazine derivatives. This uniqueness makes it valuable in specific chemical reactions and applications where the cyclohexyl group provides distinct advantages .
Properties
IUPAC Name |
cyclohexylhydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASMNUIVJWKRRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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